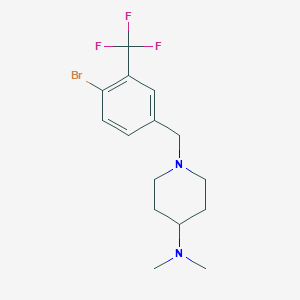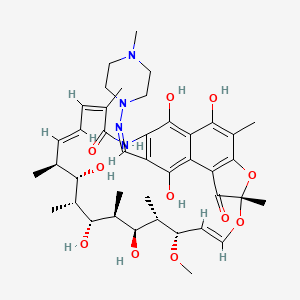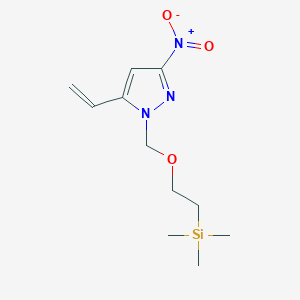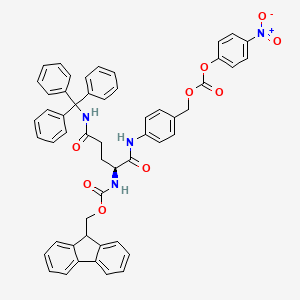
1-(4-Bromo-3-(trifluoromethyl)benzyl)-N,N-dimethylpiperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-3-(trifluoromethyl)benzyl)-N,N-dimethylpiperidin-4-amine is a complex organic compound that features a piperidine ring substituted with a benzyl group containing bromine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-3-(trifluoromethyl)benzyl)-N,N-dimethylpiperidin-4-amine typically involves multiple steps:
Formation of the Benzyl Bromide Intermediate: The starting material, 4-bromo-3-(trifluoromethyl)benzyl bromide, can be synthesized through the bromination of 4-bromo-3-(trifluoromethyl)toluene using N-bromosuccinimide (NBS) under radical conditions.
Nucleophilic Substitution: The benzyl bromide intermediate is then reacted with N,N-dimethylpiperidin-4-amine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-3-(trifluoromethyl)benzyl)-N,N-dimethylpiperidin-4-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the benzyl group can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a new amine derivative, while oxidation could produce a ketone or alcohol derivative .
Scientific Research Applications
1-(4-Bromo-3-(trifluoromethyl)benzyl)-N,N-dimethylpiperidin-4-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system due to its piperidine structure.
Materials Science: The compound’s unique electronic properties, imparted by the trifluoromethyl group, make it useful in the development of advanced materials, such as organic semiconductors.
Biological Studies: It can be used as a probe to study biological pathways and molecular interactions, particularly those involving amine receptors.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-(trifluoromethyl)benzyl)-N,N-dimethylpiperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can mimic the structure of natural neurotransmitters, allowing the compound to bind to and modulate the activity of certain receptors in the brain . The bromine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-(trifluoromethyl)benzyl bromide: This compound is a precursor in the synthesis of 1-(4-Bromo-3-(trifluoromethyl)benzyl)-N,N-dimethylpiperidin-4-amine and shares similar chemical properties.
4-Bromo-3-(trifluoromethyl)aniline: Another related compound with similar electronic properties but different functional groups.
Uniqueness
This compound is unique due to its combination of a piperidine ring with a benzyl group containing both bromine and trifluoromethyl substituents. This unique structure imparts specific electronic and steric properties that can be exploited in various applications, particularly in medicinal chemistry and materials science .
Properties
Molecular Formula |
C15H20BrF3N2 |
|---|---|
Molecular Weight |
365.23 g/mol |
IUPAC Name |
1-[[4-bromo-3-(trifluoromethyl)phenyl]methyl]-N,N-dimethylpiperidin-4-amine |
InChI |
InChI=1S/C15H20BrF3N2/c1-20(2)12-5-7-21(8-6-12)10-11-3-4-14(16)13(9-11)15(17,18)19/h3-4,9,12H,5-8,10H2,1-2H3 |
InChI Key |
FXTHYPGEKRAINV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CCN(CC1)CC2=CC(=C(C=C2)Br)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![sodium;1-[(4aR,6R,7aS)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13720601.png)







![1-Boc-6-methyloctahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B13720661.png)





